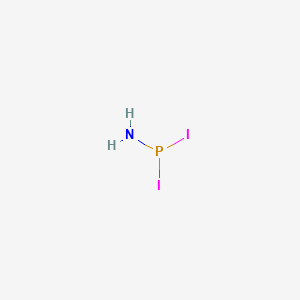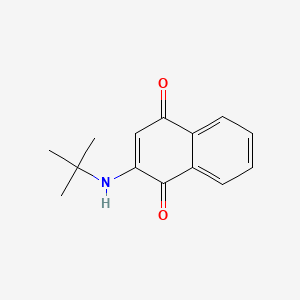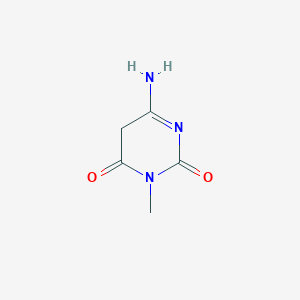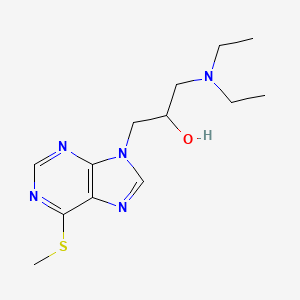
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: Introduction of the diethylamino group through alkylation reactions.
Thioether Formation: Incorporation of the methylsulfanyl group via nucleophilic substitution.
Final Assembly: Coupling the intermediate products to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the purine ring.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
相似化合物的比较
Similar Compounds
1-(Diethylamino)-3-(6-methylpurin-9-yl)propan-2-ol: Lacks the methylsulfanyl group.
1-(Diethylamino)-3-(6-chloropurin-9-yl)propan-2-ol: Contains a chlorine atom instead of a methylsulfanyl group.
Uniqueness
1-(Diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
21268-11-1 |
|---|---|
分子式 |
C13H21N5OS |
分子量 |
295.41 g/mol |
IUPAC 名称 |
1-(diethylamino)-3-(6-methylsulfanylpurin-9-yl)propan-2-ol |
InChI |
InChI=1S/C13H21N5OS/c1-4-17(5-2)6-10(19)7-18-9-16-11-12(18)14-8-15-13(11)20-3/h8-10,19H,4-7H2,1-3H3 |
InChI 键 |
ISSMLRUIZPSBPE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(CN1C=NC2=C1N=CN=C2SC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


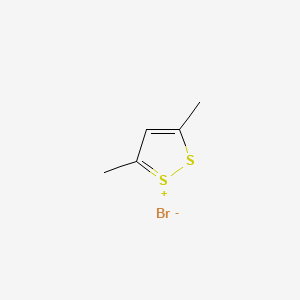
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
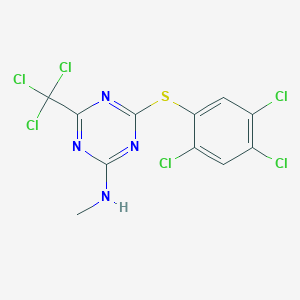
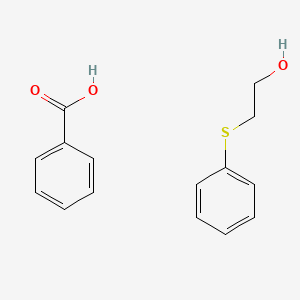
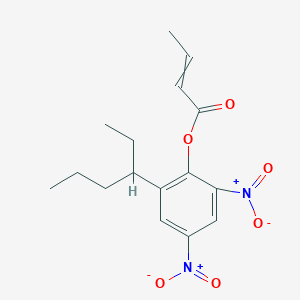
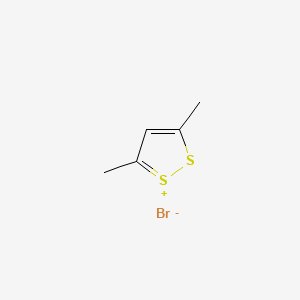

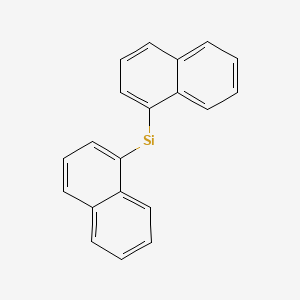
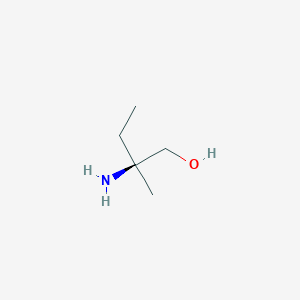
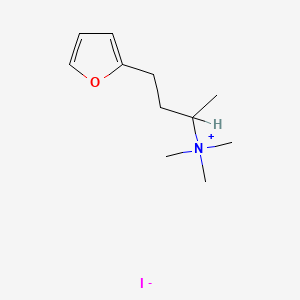
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)
